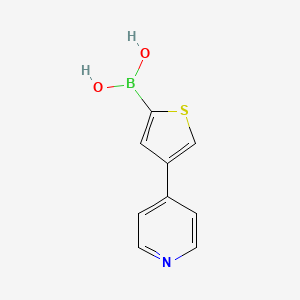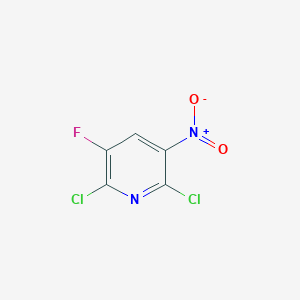
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This compound features a boronic acid functional group attached to a pyrimidine ring, which is further substituted with a diethylamino group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
(2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrimidine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Biology
The compound’s ability to interact with biological molecules makes it useful in the development of biosensors and diagnostic tools. Boronic acids can form reversible covalent bonds with diols, which are common in biological systems .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate or as a precursor for the synthesis of bioactive molecules. Its boronic acid group can inhibit certain enzymes, making it a potential therapeutic agent .
Industry
The compound is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance and durability .
作用機序
The mechanism of action of (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, leading to the formation of stable complexes. This interaction can modulate the activity of enzymes or other biological targets, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(4-Methylphenyl)boronic acid: Similar to (2-(Diethylamino)-4-methylpyrimidin-5-yl)boronic acid but with a methyl-substituted phenyl group.
(2-Aminopyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with an amino group instead of a diethylamino group.
Uniqueness
This compound is unique due to its combination of a diethylamino group and a boronic acid group on a pyrimidine ring. This structure provides distinct reactivity and interaction profiles, making it valuable for specific applications in synthesis, biology, and materials science .
特性
分子式 |
C9H16BN3O2 |
|---|---|
分子量 |
209.06 g/mol |
IUPAC名 |
[2-(diethylamino)-4-methylpyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C9H16BN3O2/c1-4-13(5-2)9-11-6-8(10(14)15)7(3)12-9/h6,14-15H,4-5H2,1-3H3 |
InChIキー |
YYCCNIGBIFQKMN-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1C)N(CC)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)



![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)






![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)

